molecular formula C21H27FN6O3 B2360928 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-52-1

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2360928
CAS No.: 851941-52-1
M. Wt: 430.484
InChI Key: MSAYRXJUSSUIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor, involves the use of less toxic compounds and improved yields .


Molecular Structure Analysis

The molecular structure of similar compounds like FPMINT has been studied extensively. The structure-activity relationship of FPMINT analogues has been analyzed using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .

Scientific Research Applications

Antihistaminic Activity

Research into theophylline or theobromine derivatives, which share structural similarities with the compound , indicates that some synthesized compounds exhibit significant antihistaminic activity. These compounds were found to inhibit both histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting their potential use in treating allergic reactions (J. Pascal et al., 1985).

Cardiovascular Activity

Another study focused on the cardiovascular activities of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, revealing that certain derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects. These findings suggest the compound's potential application in cardiovascular disease management (G. Chłoń-Rzepa et al., 2004).

Luminescent Properties and Electron Transfer

Research into naphthalimide compounds with piperazine substituents, akin to the compound of interest, has revealed their luminescent properties and photo-induced electron transfer capabilities. These characteristics suggest potential applications in the development of fluorescent probes and materials science (Jiaan Gan et al., 2003).

Antimycobacterial Activity

The design and synthesis of purine connected piperazine derivatives aim at identifying potent inhibitors of Mycobacterium tuberculosis. Such compounds, targeting MurB to disrupt peptidoglycan biosynthesis, suggest the compound's potential utility in developing new antimycobacterial agents (Srihari Konduri et al., 2020).

Future Directions

Future research could focus on further structural modification of similar compounds to improve their potency and selectivity, leading to the development of useful pharmacological agents .

Biochemical Analysis

Biochemical Properties

The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit ENTs in a non-competitive and irreversible manner .

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-5-13-29)17(23-19)14-26-9-11-27(12-10-26)16-7-4-3-6-15(16)22/h3-4,6-7,29H,5,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAYRXJUSSUIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.